1-Methyl-2-(3-nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline
Description
Systematic IUPAC Nomenclature and Alternative Designations
The compound is formally designated as This compound under IUPAC guidelines. This name derives from its core structure:
- A tetrahydroisoquinoline bicyclic system (a benzene ring fused to a partially saturated piperidine ring).
- A methyl group at position 1 of the tetrahydroisoquinoline moiety.
- A 3-nitropyridin-2-yl substituent at position 2, consisting of a pyridine ring with a nitro group at position 3.
Alternative designations include EVT-11981956 , a catalog identifier used in commercial chemical databases. The compound is occasionally referenced by its CAS Registry Number (918336-42-2 ) in synthetic chemistry literature.
Molecular Formula and Weight Analysis
The molecular formula C₁₅H₁₅N₃O₂ was confirmed through high-resolution mass spectrometry. Key compositional features include:
- 15 carbon atoms : 10 from the tetrahydroisoquinoline core, 5 from the nitropyridine substituent.
- 3 nitrogen atoms : 1 from the tetrahydroisoquinoline, 2 from the pyridine and nitro groups.
- 2 oxygen atoms : Exclusively from the nitro functional group.
Table 1: Molecular Weight Calculation
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 15 | 12.01 | 180.15 |
| H | 15 | 1.008 | 15.12 |
| N | 3 | 14.01 | 42.03 |
| O | 2 | 16.00 | 32.00 |
| Total | 269.30 |
The calculated molecular weight (269.30 g/mol ) aligns with experimental data from mass spectral analysis.
Structural Characterization Through X-ray Crystallography
While direct X-ray crystallographic data for this specific compound remains unpublished, structural analogs provide insight into its conformational preferences. For example, studies on 7-nitro-1,2,3,4-tetrahydroquinoline reveal that the saturated ring adopts an envelope conformation , with the nitro group and aromatic systems maintaining near-planar geometry. Applied to this compound:
- The tetrahydroisoquinoline core likely exhibits chair-like puckering due to steric interactions between the methyl group and nitropyridine substituent.
- The nitro group at pyridine position 3 introduces electronic asymmetry , potentially favoring specific rotational
Properties
CAS No. |
918336-42-2 |
|---|---|
Molecular Formula |
C15H15N3O2 |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
1-methyl-2-(3-nitropyridin-2-yl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C15H15N3O2/c1-11-13-6-3-2-5-12(13)8-10-17(11)15-14(18(19)20)7-4-9-16-15/h2-7,9,11H,8,10H2,1H3 |
InChI Key |
LIOVAKIMVWQQDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2CCN1C3=C(C=CC=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Core Tetrahydroisoquinoline Framework Construction
The foundational step in synthesizing 1-methyl-2-(3-nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline is the assembly of the tetrahydroisoquinoline core. A prominent method involves reductive cyclization of ortho-brominated aromatic aldehydes with primary amines. For instance, condensation of 2-bromobenzaldehyde with methylamine under reductive conditions (e.g., NaBH₃CN or H₂/Pd-C) generates N-methyl-2-bromobenzylamine intermediates . Subsequent Suzuki-Miyaura coupling with 2-ethoxyvinyl pinacolboronate introduces the C-3/C-4 unit, forming ortho-ethoxyvinyl benzylamines. Intramolecular reductive amination using triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA) completes the cyclization, yielding N-methyl-1,2,3,4-tetrahydroisoquinoline derivatives with yields ranging from 24% to 70% over two steps .
Key Reaction Conditions for Cyclization
| Parameter | Optimization Range | Impact on Yield |
|---|---|---|
| Et₃SiH Equivalents | 2.5–10 equiv | Higher equivalents improve cyclization efficiency |
| TFA Equivalents | 10–13 equiv | Acid concentration critical for imine formation |
| Temperature | 0°C to room temperature | Lower temperatures reduce side reactions |
| Solvent | Dry dichloromethane (DCM) | Polar aprotic solvents favored |
| Method | Conditions | Yield (%) | Time |
|---|---|---|---|
| Conventional Heating | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 65–75 | 12–24 h |
| Microwave-Assisted | Pd(OAc)₂, XPhos, MW, 120°C | 85–96 | 0.5 h |
Regioselective Nitration of the Pyridine Ring
Nitration at the 3-position of the pyridine ring is critical for achieving the target structure. A patented approach employs a nitrating mixture (HNO₃/H₂SO₄) on halogenated aminopyridine precursors. For instance, 4-chloro-2-aminopyridine undergoes nitration at 0–5°C to yield 4-chloro-2-amino-3-nitropyridine with >80% regioselectivity . Adapting this protocol, 2-pyridinyltetrahydroisoquinoline derivatives are nitrated under controlled conditions to install the nitro group exclusively at position 3.
Nitration Optimization Parameters
-
Temperature: 0–10°C to minimize over-nitration.
-
Acid Ratio: HNO₃:H₂SO₄ (1:3 v/v) ensures optimal electrophilic substitution.
-
Substrate Preactivation: Electron-withdrawing groups (e.g., chloro) enhance nitro group orientation .
N-Methylation Strategies
While the methyl group at position 1 is often introduced early via reductive amination with methylamine, post-synthesis methylation offers an alternative. Treating 2-(3-nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) in DMF at 60°C achieves quantitative N-methylation . This method avoids competing reactions during core assembly and is preferable for sensitive intermediates.
Comparative Methylation Routes
| Approach | Reagents | Yield (%) | Purity |
|---|---|---|---|
| Reductive Amination | Methylamine, NaBH₃CN | 70–80 | High |
| Post-Synthesis Alkylation | CH₃I, K₂CO₃, DMF | 90–95 | Very High |
Integrated Synthetic Pathways
Combining the above steps, two primary routes emerge:
Route A (Sequential Coupling-Nitration):
-
Synthesize N-methyl-1,2,3,4-tetrahydroisoquinoline via reductive cyclization .
-
Nitrate the pyridine ring using HNO₃/H₂SO₄ .
Overall Yield: 45–55% over three steps.
Route B (Nitration-Final Coupling):
-
Prepare 3-nitropyridin-2-ylboronic ester via nitration of 2-bromopyridine .
-
Perform Suzuki coupling with N-methyl-2-bromotetrahydroisoquinoline .
Overall Yield: 60–65% over two steps.
Challenges and Mitigation Strategies
-
Regioselectivity in Nitration: Competing nitration at pyridine positions 4 or 5 is mitigated by electron-donating groups or steric hindrance .
-
Intermediate Stability: Tetrahydroisoquinoline intermediates with electron-deficient aryl groups require inert atmospheres and low-temperature storage .
-
Purification: Silica gel chromatography or recrystallization (ethanol/water) resolves byproducts from coupling and nitration steps .
Chemical Reactions Analysis
Core Formation
THIQ derivatives are commonly synthesized via Bischler-Napieralski cyclization or reductive amination . For example:
-
Bischler-Napieralski cyclization : Involves forming a dihydroisoquinoline intermediate by cyclizing an N-acylated phenethylamine under acidic conditions (e.g., POCl₃), followed by reduction to the THIQ core .
-
Reductive amination : Combines benzylamine derivatives with ketones/aldehydes under reducing conditions (e.g., NaCNBH₃) to form the six-membered ring .
Example :
-
Step 1 : Aniline derivatives react with ortho-brominated aromatic aldehydes to form N-aryl benzylamines.
-
Step 2 : Suzuki coupling introduces a vinyl group (C3/C4 unit) to the benzylamine.
-
Step 3 : Cyclization via intra-molecular reductive amination (e.g., Et₃SiH/TFA) forms the THIQ core .
Key Challenges
-
Nitration : Direct nitration of pyridine is challenging due to its weakly activating nature. Pre-functionalization (e.g., bromination) may be required for regioselective nitration .
-
Stability : Nitro groups are electron-withdrawing and may influence reaction conditions (e.g., require inert atmospheres or controlled temperatures) .
Table 1: Suzuki Coupling for THIQ Core Formation
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Cs₂CO₃ | 1,4-dioxane/H₂O, 75°C, 19 h | 41% (over 1 step) |
Table 2: Cyclization via Reductive Amination
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Reductive amination | Et₃SiH, TFA | DCM, rt, 2.5 h | 34% (over 2 steps) |
Table 3: Nitrophenyl Incorporation
| Method | Reagents | Product | Reference |
|---|---|---|---|
| Cyclocondensation | 2-cyanothioacetamide, ethanol, pyridine | Nitrophenyl-THIQ derivatives | |
| Alkylation | Methyl iodide, sodium acetate | Substituted methylthio-THIQs |
Oxidative Rearomatization
For THIQ derivatives, pyridine-N-oxide can promote aromatization under high temperatures, generating isoquinolines. This involves:
-
Imine formation : Oxidation of the C1 position to an imine intermediate (e.g., via retro-ene elimination).
-
Nitrone intermediacy : Further oxidation of imine to a nitrone, followed by elimination to form the aromatic ring .
Example :
Functional Group Tolerance
-
Suzuki coupling : Tolerates a wide range of substituents on both aromatic rings .
-
Reductive amination : Requires careful control of acidic conditions to prevent side reactions .
Analytical Considerations
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the class of tetrahydroisoquinolines, which are known for their significant biological activities. The synthesis of 1-Methyl-2-(3-nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline can involve various methods including cyclization reactions that link the tetrahydroisoquinoline framework with nitropyridine moieties. The synthetic pathways typically utilize starting materials such as 3-nitropyridine derivatives and appropriate precursors that facilitate the formation of the isoquinoline structure.
Anticancer Properties
Recent studies have indicated that derivatives of tetrahydroisoquinoline exhibit promising anticancer activities. For example, certain modifications to the tetrahydroisoquinoline structure have shown effectiveness against various cancer cell lines. Specifically, compounds with similar frameworks have been tested against human colorectal (HCT-116) and breast (MCF-7) cancer cells, demonstrating IC50 values in the low micromolar range .
Neuropharmacological Effects
Tetrahydroisoquinolines are also being investigated for their neuropharmacological properties. Research suggests potential applications in treating neurodegenerative disorders due to their ability to interact with neurotransmitter systems. Compounds similar to this compound have been noted for their effects on orexin receptors, which are implicated in sleep disorders and obesity management .
Potential Therapeutic Uses
- Pain Management : The compound may serve as a non-peptide antagonist for orexin receptors, indicating its potential use in managing pain associated with conditions like neuropathic pain and post-operative pain .
- Sleep Disorders : Given its interaction with orexin receptors, this compound could be explored for therapeutic applications in treating sleep disorders such as insomnia and narcolepsy .
- Obesity Treatment : The modulation of orexin signaling pathways suggests a role in obesity treatment strategies, making it a candidate for further pharmacological development .
Case Study 1: Anticancer Activity Assessment
In a study evaluating various tetrahydroisoquinoline derivatives, researchers synthesized multiple compounds and assessed their cytotoxic effects on cancer cell lines. The most effective compounds displayed IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells . This underscores the potential of modifying the tetrahydroisoquinoline structure to enhance anticancer efficacy.
Case Study 2: Neuropharmacological Exploration
Another research effort focused on the neuropharmacological profile of tetrahydroisoquinoline derivatives. Compounds were tested for their binding affinity to orexin receptors and showed significant antagonistic activity. This opens avenues for developing treatments for conditions related to orexin dysregulation .
Mechanism of Action
The mechanism of action of 1-Methyl-2-(3-nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Effects
- Neuroprotection vs. Neurotoxicity: The methyl group in 1-MeTHIQ confers neuroprotection by enhancing antioxidant defenses , whereas 1BnTHIQ and MPTP derivatives are neurotoxic due to N-methylation and subsequent oxidation to pyridinium ions, which impair dopamine neurons .
Metabolism and BBB Penetration :
THIQ and 1MeTHIQ are excreted largely unchanged (72–76%) and concentrate in the brain (4.5× blood levels), indicating efficient BBB penetration . The nitro group in the target compound may slow metabolism or enhance lipophilicity, affecting brain accumulation.
Structure-Activity Relationships (SAR)
- Substituent Position: 1-Position: Methyl or benzyl groups determine neuroprotective/neurotoxic outcomes . 2-Position: Aryl or heteroaryl groups (e.g., 3-nitropyridinyl) influence receptor selectivity and metabolic stability . 6,7-Positions: Methoxy groups enhance beta-adrenoceptor binding .
- However, this could also stabilize radical intermediates, affecting cytotoxicity .
Biological Activity
1-Methyl-2-(3-nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline is a compound with significant potential in medicinal chemistry, particularly in neuropharmacology. This article reviews its biological activity, focusing on its neuroprotective properties and interactions with various biological systems.
Chemical Structure and Properties
The compound is characterized by a tetrahydroisoquinoline core with a methyl group and a nitropyridine substituent. The structural formula can be represented as:
Neuroprotective Effects
Research indicates that derivatives of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), including the compound , exhibit both neuroprotective and neurotoxic properties depending on their substitution patterns. A study found that hydroxyl substitution on the isoquinoline ring reduced toxicity towards SH-SY5Y neuroblastoma cells, while methoxyl groups increased it .
Key Findings:
- Hydroxy-substituted derivatives showed significant neuroprotective effects.
- Specific derivatives (e.g., 4b) were highlighted for their potential in treating Parkinson's disease due to their ability to protect neuronal cells from oxidative stress.
| Derivative | Neurotoxicity | Neuroprotection |
|---|---|---|
| 1MeTIQ | Moderate | Low |
| Hydroxy-1MeTIQ | Low | High |
| Methoxy-1MeTIQ | High | Low |
The neuroprotective mechanism appears to involve modulation of oxidative stress pathways and inhibition of apoptotic signals. The presence of the nitropyridine moiety may enhance interaction with specific receptors or enzymes involved in neuroprotection.
Study 1: Neurotoxicity Assessment
In a controlled study assessing the neurotoxic effects of various tetrahydroisoquinoline derivatives on SH-SY5Y cells, it was observed that:
- Compounds with hydroxyl groups significantly decreased cell death compared to their methoxy counterparts.
- The study utilized MTT assays to quantify cell viability and confirmed the protective effects through biochemical markers of apoptosis .
Study 2: In Vivo Models
In vivo studies using rodent models of Parkinson's disease demonstrated that administration of hydroxy-substituted 1MeTIQ derivatives resulted in improved motor function and reduced dopaminergic neuron loss in the substantia nigra region .
Q & A
Basic: What synthetic methodologies are most efficient for introducing substituents to the tetrahydroisoquinoline scaffold?
The choice of synthetic method depends on the target substituent and reaction scalability. Microwave-assisted synthesis (e.g., for sulfonamide derivatives) reduces reaction times (from hours to minutes) and improves yields (e.g., 73–85%) by enhancing energy transfer . For N- and C1-functionalization, oxidative Ugi-type reactions enable multicomponent coupling, as demonstrated with 3-phenylpropiolic acid and benzylisonitrile (yield: 73%) . Traditional stepwise approaches, such as acetylation-cyclization-reduction sequences using phenethylamine, offer simplicity and cost-effectiveness but may require harsh conditions (e.g., polyphosphoric acid) .
Basic: How do substituents on the tetrahydroisoquinoline ring influence biological activity?
Substituents modulate receptor binding and selectivity. For example:
- 6,7-Dimethoxy groups enhance σ2 receptor (TMEM97) affinity, critical for cancer diagnostics .
- 1-Oxo substitution optimizes bradycardic activity (IC₅₀ = 0.32 μM for I(f) channel inhibition) by improving electrophilic interactions with cardiac pacemaker cells .
- Arylamide modifications (e.g., 3-iodophenylacrylamide) in dopamine D3 ligands increase selectivity (>100-fold vs. D2 receptors) via steric and electronic effects .
Advanced: What catalytic strategies enable asymmetric synthesis of C1-chiral tetrahydroisoquinolines?
Beyond classical Pictet–Spengler reactions, recent advances include:
- Chiral Brønsted acid catalysis for enantioselective cyclization (e.g., >90% ee in 3,4-dihydroisoquinoline synthesis) .
- Transition-metal catalysts (e.g., Pd or Ru) for dynamic kinetic resolution, enabling access to stereochemically complex scaffolds .
These methods address limitations of traditional protocols, such as poor enantiocontrol and restricted substrate scope.
Advanced: How can researchers resolve contradictions in pharmacological data across different tetrahydroisoquinoline derivatives?
Discrepancies often arise from structural nuances and experimental models. For instance:
- 1-Oxo vs. non-oxo derivatives : The 1-oxo group in bradycardic agents enhances in vivo efficacy by improving metabolic stability, whereas non-oxo analogs may show superior in vitro potency but poor bioavailability .
- Species-specific receptor binding : Dopamine D3 ligand affinity (Ki = 12 nM in human receptors) may differ in rodent models due to receptor subtype variations .
Methodological recommendation : Use isogenic cell lines and standardized in vivo models (e.g., anesthetized rats) for cross-study comparisons.
Basic: What analytical techniques are critical for characterizing tetrahydroisoquinoline derivatives?
- X-ray crystallography : Resolves protonation states and salt formation (e.g., 1,2,3,4-tetrahydroisoquinolinium hydrogen tartrate monohydrate) using SHELX refinement .
- pKa calculations : Predict proton transfer in salt formation (e.g., ΔpKa > 3 ensures stability) via the Cruz-Cabeza rule .
- NMR and HPLC : Confirm regiochemistry (e.g., ¹H-NMR for methyl group positioning) and purity (>95%) .
Advanced: How can oxidative potentials guide the design of photocatalytic dehydrogenation protocols?
The semi-dehydrogenation of 1,2,3,4-tetrahydroisoquinoline to 3,4-dihydroisoquinoline requires precise control of oxidative potentials:
- Bandgap engineering : ZnIn₂S₄ (Eg = ~2.4 eV) selectively oxidizes two protons (E = +1.01 V vs. NHE) without over-oxidizing to isoquinoline (E = +1.15 V) .
- Co-catalyst integration : MoS₂ enhances charge separation, improving yield and selectivity in acceptorless systems .
Basic: What factors govern salt formation in tetrahydroisoquinoline derivatives?
Salt formation depends on:
- pKa difference (ΔpKa) : Proton transfer occurs when ΔpKa (base – acid) > 3 (e.g., tartaric acid ΔpKa = 6.4 with tetrahydroisoquinoline) .
- Crystallization conditions : Hydrate formation (e.g., monohydrate salts) stabilizes the lattice via hydrogen bonding .
Advanced: How do computational models aid in optimizing structure-activity relationships (SAR)?
- Docking simulations : Identify key binding interactions (e.g., π-π stacking of 6,7-dimethoxy groups with σ2 receptor hydrophobic pockets) .
- MD simulations : Predict metabolic stability by modeling CYP450 oxidation sites .
Basic: What in vitro/in vivo models are suitable for evaluating biological activity?
- In vitro : Isolated right atrium assays for bradycardic agents (EC₅₀ determination) .
- In vivo : Anesthetized rat models for blood pressure and heart rate monitoring .
Key controls : Include vehicle and positive controls (e.g., ivabradine for I(f) channel inhibition) .
Advanced: How can metabolic stability challenges be addressed in tetrahydroisoquinoline-based drug candidates?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
